5-溴-2-(三氟甲氧基)苄基溴

描述

5-Bromo-2-(trifluoromethoxy)benzyl Bromide is a chemical compound with immense potential in scientific research. The biological properties of molecules containing the trifluoromethoxy group have made these compounds important targets in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethyl ethers can be achieved by indirect strategies and direct strategies . The indirect strategies include the nucleophilic fluorination of ether groups and electrophilic trifluoromethylation of hydroxyl groups . The direct strategies are the direct introduction of the trifluoromethoxy group into organic compounds with trifluoromethoxylation reagents .Molecular Structure Analysis

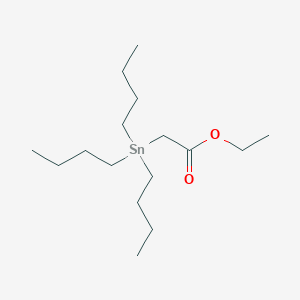

The molecular formula of 5-Bromo-2-(trifluoromethoxy)benzyl Bromide is C8H5Br2F3O . The InChI key is STLDIGBRVPBGSV-UHFFFAOYSA-N .Chemical Reactions Analysis

The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base . Broad scope and good functional group compatibility are demonstrated by the application of the method to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical and Chemical Properties Analysis

5-Bromo-2-(trifluoromethoxy)benzyl Bromide is a liquid at ambient temperature . The molecular weight of the compound is 333.93 .科学研究应用

以下是关于5-溴-2-(三氟甲氧基)苄基溴在科学研究中的应用的综合分析,重点介绍其独特应用:

(-)-表儿茶素的合成

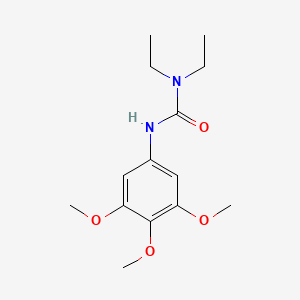

该化合物用于合成(-)-表儿茶素,(-)-表儿茶素是一种具有抗氧化特性的黄酮类化合物。 它存在于绿茶和黑巧克力等食物中,并因其潜在的健康益处(包括心血管健康和神经保护)而受到研究 .

生物活性化合物的合成

它在体外合成各种生物活性化合物的过程中用作前体。 这些化合物可以被设计用于靶向治疗应用或研究生物通路 .

酮和醛的保护

该化合物用于在化学反应过程中保护酮和醛处于活性较低的醇氧化态。 这种保护对于控制反应途径和目标产物的产率至关重要 .

偶联组分

它在各种化学反应中充当偶联组分。 这涉及将两个或多个不同的分子连接在一起形成一个更大的分子,这是有机合成中的一个基本过程 .

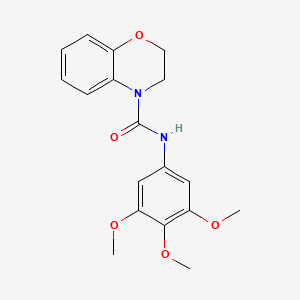

取代喹唑啉的合成

喹唑啉是具有药物化学应用的杂环化合物。 5-溴-2-(三氟甲氧基)苄基溴用于合成取代的喹唑啉,这些喹唑啉可能具有多种生物活性 .

1,2,3,4-四氢喹唑啉的合成

与喹唑啉类似,四氢喹唑啉也使用该化合物合成。 这些分子具有潜在的药理特性,可以探索用于药物开发 .

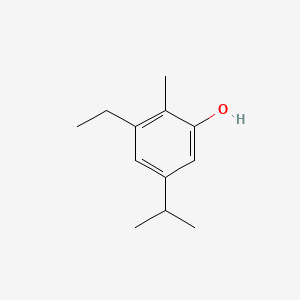

2-和3-取代茚的合成

茚在合成化学和材料科学中很重要。 该化合物用于合成2-和3-取代的茚,这可以导致具有独特性质的新材料 .

有关每个应用的更详细的信息,包括实验程序和结果,您可以参考与该化合物相关的技术文件或同行评审的论文。

安全和危害

5-Bromo-2-(trifluoromethoxy)benzyl Bromide is corrosive and causes severe skin burns and eye damage . It is incompatible with heat, flames, sparks, strong oxidizing agents, strong acids, strong bases, and strong reducing agents . Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, and gaseous hydrogen fluoride (HF) .

作用机制

Target of Action

Bromobenzyl bromides are generally known to be used to protect ketones and aldehydes in their less reactive alcohol oxidation states .

Mode of Action

It’s known that bromobenzyl bromides can act as a coupling component in various reactions .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

属性

IUPAC Name |

4-bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c9-4-5-3-6(10)1-2-7(5)14-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STLDIGBRVPBGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101225967 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685126-87-8 | |

| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685126-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-(bromomethyl)-1-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101225967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[2-[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]acetyl]amino]-5-phenylthiophene-2-carboxamide](/img/structure/B1659775.png)

![1-[3-(2,6-dichlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-dimethylmethanamine](/img/structure/B1659778.png)

![(E)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enethioamide](/img/structure/B1659780.png)

![2-Amino-3-cyano-5-{[(2,4-dichloro-5-methylphenyl)thio]methyl}pyrazin-1-ium-1-olate](/img/structure/B1659784.png)